molecular formula C6H3ClF2O B573459 6-Chloro-2,3-difluorophenol CAS No. 186590-18-1

6-Chloro-2,3-difluorophenol

Cat. No.: B573459
CAS No.: 186590-18-1
M. Wt: 164.536
InChI Key: LFTQGYACSLFIRK-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorophenol is an organic compound with the molecular formula C6H3ClF2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-difluorophenol can be synthesized through several methods. One common method involves the halogenation of 2,3-difluorophenol. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 2,3-difluorophenol using chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-difluorophenol is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to changes in cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluorophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential use in pharmaceutical research highlight its importance .

Properties

IUPAC Name

6-chloro-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQGYACSLFIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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